

Propanal Oxime: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propanal, oxime	
Cat. No.:	B1634360	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanal oxime, a simple aldoxime, holds a significant place in the historical development of organic chemistry. Its discovery is intrinsically linked to the broader discovery of the oxime functional group by the eminent German chemist Viktor Meyer in 1882. This technical guide provides an in-depth exploration of the discovery of propanal oxime, its historical context, relevant quantitative data, and the experimental protocols of the era.

Historical Context: The Discovery of Oximes

The latter half of the 19th century was a period of profound advancement in the understanding of organic compounds. A pivotal moment in this era was the discovery of a new class of nitrogen-containing compounds, the oximes, by Viktor Meyer and his student Alois Janny.[1] Their work, published in the journal Berichte der deutschen chemischen Gesellschaft, described the reaction of aldehydes and ketones with hydroxylamine to yield crystalline products they named "oximes" (from oxygen and imine).[1] This discovery was a direct extension of Meyer's extensive research on nitroalkanes, for which he had developed a method to distinguish between primary, secondary, and tertiary forms.

While Meyer's initial publication focused on the reaction of acetone with hydroxylamine, the generality of the reaction was quickly established for other aldehydes and ketones. Given that propanal (propionaldehyde) was a known simple aldehyde at the time, its reaction with

hydroxylamine to form propanal oxime would have been a straightforward application of Meyer's groundbreaking discovery. Although a specific publication detailing the very first synthesis of propanal oxime is not readily available, it is reasonable to conclude that its preparation followed shortly after the initial discovery of the oxime functional group.

Quantitative Data

The physical and chemical properties of propanal oxime are well-documented. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Chemical Formula	C ₃ H ₇ NO	INVALID-LINK
Molecular Weight	73.09 g/mol	INVALID-LINK
CAS Number	627-39-4	INVALID-LINK
Melting Point	40 °C	
Boiling Point	131.5 °C	_
logP (Octanol/Water)	0.5	INVALID-LINK
pKa (Strongest Acidic)	11.35 (Predicted)	
pKa (Strongest Basic)	3.36 (Predicted)	_

Experimental Protocols

The synthesis of oximes is a classic condensation reaction between an aldehyde or ketone and hydroxylamine.[2] The historical protocol for the synthesis of propanal oxime would have closely followed the general method established by Viktor Meyer.

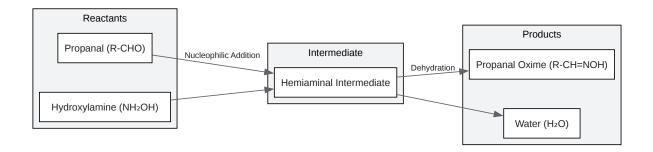
Historical Synthesis of Propanal Oxime (Plausible Reconstruction)

Objective: To synthesize propanal oxime from propanal and hydroxylamine.

Reagents:

- Propanal (Propionaldehyde)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na₂CO₃) or other suitable base
- Water
- Ethanol (optional, as a solvent)
- Diethyl ether (for extraction)

Procedure:


- A solution of hydroxylamine hydrochloride is prepared in water.
- An equimolar amount of a base, such as sodium carbonate, is added to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.
- Propanal is then added to this solution. The reaction mixture is stirred or shaken to ensure thorough mixing. The reaction is typically carried out at room temperature or with gentle warming.
- The reaction progress can be monitored by the formation of a crystalline precipitate or an oily layer of propanal oxime.
- Upon completion of the reaction, the propanal oxime is isolated. If it precipitates as a solid, it can be collected by filtration. If it forms an oil, it can be extracted with a suitable organic solvent like diethyl ether.
- The crude propanal oxime is then purified, typically by recrystallization from a suitable solvent or by distillation.

Modern variations of this procedure exist, employing different solvents and catalysts to improve yields and reaction times.[1][3]

Reaction Pathway

The formation of an aldoxime, such as propanal oxime, proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration.

Click to download full resolution via product page

Caption: General reaction pathway for the formation of an aldoxime.

Conclusion

The discovery of propanal oxime is a direct consequence of Viktor Meyer's pioneering work on the reaction between carbonyl compounds and hydroxylamine. While not the specific subject of the initial discovery, its synthesis represents an early and important example of this novel class of compounds. The straightforward and reliable formation of oximes from aldehydes and ketones provided 19th-century chemists with a valuable tool for the characterization and identification of these carbonyl compounds. The fundamental chemistry established during this period continues to be relevant in modern organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid Oriental Journal of Chemistry [orientichem.org]
- 2. Oxime Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Propanal Oxime: A Technical Guide to its Discovery and Historical Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1634360#propanal-oxime-discovery-and-historical-context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com